molecular formula C15H15NO4S2 B5296092 methyl 2-{(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate

methyl 2-{(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate

Cat. No.: B5296092
M. Wt: 337.4 g/mol
InChI Key: QZEOTTCXNSJDGG-XYOKQWHBSA-N
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Description

Methyl 2-{(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzylidene group, and a methylsulfanyl substituent

Preparation Methods

The synthesis of methyl 2-{(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate typically involves the condensation of 4-(methylsulfanyl)benzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with methyl propanoate. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-{(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzylidene group can participate in electron transfer reactions, contributing to the compound’s bioactivity. The methylsulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar compounds to methyl 2-{(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate include:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-9(14(18)20-2)16-13(17)12(22-15(16)19)8-10-4-6-11(21-3)7-5-10/h4-9H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEOTTCXNSJDGG-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC=C(C=C2)SC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C\C2=CC=C(C=C2)SC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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